molecular formula C12H15N3O B2546383 (3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 875164-44-6

(3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No. B2546383
CAS RN: 875164-44-6
M. Wt: 217.272
InChI Key: RDRPMEIUVQBCHF-UHFFFAOYSA-N
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Description

The compound (3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical structure that appears to be a derivative of methanamine, featuring a methoxyphenyl and a methylimidazolyl group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the formation of carbon-carbon bonds. For instance, a novel three-component reaction catalyzed by dirhodium(II) acetate is described for the diastereoselective synthesis of 1,2-diamines, which involves an ammonium ylide intermediate . Although this does not directly pertain to the synthesis of this compound, it suggests a potential pathway for synthesizing complex amines that could be adapted for the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using various spectroscopic techniques. For example, the synthesis of a 1,3,4-oxadiazol-2-yl methanamine compound was confirmed using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques could be applied to determine the structure of the compound .

Chemical Reactions Analysis

Chemical reactions involving related structures have been explored, such as the formation of bicyclic diamino scaffolds that stabilize parallel turn conformations . The synthesis of 1-methoxyisoquinoline-3,4-diamine and derived imidazo[4,5-c]isoquinolines involves one-carbon bridging units and further ring formation . These studies provide a foundation for understanding the types of reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from the properties of similar compounds. For example, the diastereoselective synthesis of 1,2-diamines suggests that stereochemistry could be an important factor in the properties of the target compound . The use of different bases in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold indicates that the reaction conditions can significantly influence the outcome and properties of the synthesized compounds .

Scientific Research Applications

Synthetic Applications and Material Properties

  • One-pot Synthesis Methods : A one-pot synthesis method has been developed for antiinflammatory and analgesic agents using related imidazole derivatives. This method is highlighted for its efficiency and potential in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

  • Corrosion Inhibition : Imidazole derivatives, including those structurally similar to "(3-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine," have been studied for their corrosion inhibition efficacy. These compounds demonstrate significant potential in protecting metals from corrosion in acidic environments. The research emphasizes their safe reaction profiles, broad substrate scope, and economical benefits (Prashanth et al., 2021).

  • Material Synthesis and Characterization : Studies on the synthesis and characterization of metal complexes derived from Schiff bases related to imidazole compounds have shown their potential in biological applications, including antibacterial, antifungal, and antitumor activities. These findings open avenues for the use of imidazole derivatives in medicinal chemistry and material science (Al-Hakimi et al., 2020).

  • Catalytic Activities : The catalytic activity of Pd(II) complexes involving ONN pincer ligands derived from imidazole compounds has been explored. Such studies provide insights into the applications of these complexes in catalyzing significant chemical reactions, such as the Suzuki-Miyaura reaction (Shukla et al., 2021).

Analytical Chemistry Applications

  • Analysis of Catecholamines : Imidazole derivatives have been used as silylating agents for the analysis of catecholamines by gas chromatography-mass spectrometry, showcasing their importance in analytical chemistry for the precise and stable analysis of bioactive molecules (Miyazaki et al., 1981).

properties

IUPAC Name

(3-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-7-6-14-12(15)11(13)9-4-3-5-10(8-9)16-2/h3-8,11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRPMEIUVQBCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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